molecular formula C10H9N B1362556 1-Phenylcyclopropanecarbonitrile CAS No. 935-44-4

1-Phenylcyclopropanecarbonitrile

Cat. No. B1362556
CAS RN: 935-44-4
M. Wt: 143.18 g/mol
InChI Key: ZHFURHRJUWYDKG-UHFFFAOYSA-N
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Description

1-Phenylcyclopropanecarbonitrile is a chemical compound with the linear formula C10H9N . It has a molecular weight of 143.19 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-Phenylcyclopropanecarbonitrile consists of a phenyl group (C6H5) attached to a cyclopropane ring with a carbonitrile group (CN) . The compound has a total of 21 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 nitrile .


Physical And Chemical Properties Analysis

1-Phenylcyclopropanecarbonitrile is a clear liquid that can range in color from colorless to slightly yellow . It has a density of 1 g/mL at 25 °C and a boiling point of 133-137 °C/30 mmHg . The refractive index is n20/D 1.539 .

Safety And Hazards

1-Phenylcyclopropanecarbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

1-phenylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFURHRJUWYDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239452
Record name 1-Phenylcyclopropanecarbonitrile
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Phenylcyclopropanecarbonitrile

CAS RN

935-44-4
Record name 1-Phenylcyclopropanecarbonitrile
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Record name 1-Phenylcyclopropanecarbonitrile
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Record name 935-44-4
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Record name 1-Phenylcyclopropanecarbonitrile
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Record name 1-phenylcyclopropanecarbonitrile
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Record name 1-PHENYLCYCLOPROPANECARBONITRILE
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Synthesis routes and methods

Procedure details

Phenylacetonitrile (5.85 g, 50 mmol) in DMSO (dimethylsulfoxide) (20 mL) is added dropwise over 45 min to a slurry of oil-free NaH (3.0 g, 125 mmol) in stirred DMSO (100 mL) at 25° under N2. Vigorous gas evolution occurs. After a further 30 min 1,2-dibromoethane (14.1 g, 75 mmol) in DMSO (20 mL) is added dropwise over 1 h. The reaction mixture turns purple, heats up to about 50°, and further gas evolution occurs. After a further 1 h the reaction mixture is poured slowly onto ice water (250 mL, gas evolution), and is extracted with ether (3×50 mL). The combined extracts are washed with water (2×100 mL) and saturated brine (100 mL) and dried (MgSO4). The solvent is removed under reduced pressure to give 1-phenylcyclopropane carbonitrile (6.58 g, 92%) as a mobile brown oil. Nmr δ (CDCl3) 7.25-7.40 (5H, m), 1.6-1.8, 1.2-1.45 (2H and 2H, AA'BB').
Quantity
5.85 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
DI Schuster, JD Roberts - The Journal of Organic Chemistry, 1962 - ACS Publications
… There was also obtained some (l-phenylcyclopropyT)carbinylamine when the acidic aqueous solution obtained from the reduction of 1-phenylcyclopropanecarbonitrile was …
Number of citations: 40 pubs.acs.org
RB Silverman, PA Zieske - Journal of medicinal chemistry, 1985 - ACS Publications
… reduction of 1phenylcyclopropanecarbonitrile using the method of Kaiser et al.26 1-Phenylcyclopropanecarboxaldehyde was prepared from 1 -phenylcyclopropanecarbonitrile by the …
Number of citations: 33 pubs.acs.org
K Vervisch, M D'hooghe, KW Törnroos… - Organic & Biomolecular …, 2009 - pubs.rsc.org
… To a solution of 2-{[(N-benzyl-N-(3-methoxybenzyl)amino]methyl}-1-phenylcyclopropanecarbonitrile 6e (3 mmol) in ethanol/water (3/1) (30 mL), potassium hydroxide (15 mmol, 5 equiv) …
Number of citations: 27 pubs.rsc.org
LC Kagumba - 2001 - search.proquest.com
… 1,1-Dicyanocyclopropane I, alkyl 1-cyanocyclopropanecarboxylates 2a-d and 1-phenylcyclopropanecarbonitrile 4 undergo ring-opening polymerization in the presence of …
Number of citations: 1 search.proquest.com
JJ Clemens, JL Asgian, BB Busch, T Coon… - The Journal of …, 2013 - ACS Publications
Efforts to substitute the cyclopropane ring in a series of aryl cyclopropylnitriles led to the discovery of an operationally simple one-pot method for Knoevenagel condensation and …
Number of citations: 22 pubs.acs.org
SE Wiberley, SC Bunce - Analytical Chemistry, 1952 - ACS Publications
The purpose of this work was to establish more definite criteria for the identifica-tion of the cyclopropvl group by use of infrared spectroscopy. A study of the infrared absorption spectra …
Number of citations: 52 pubs.acs.org
RV Stevens, MP Wentland - Journal of the American Chemical …, 1968 - ACS Publications
… 1-Phenylcyclopropanecarbonitrile (8a) was prepared by the sodium amide induced bis … In contrast to 1-phenylcyclopropanecarbonitrile (7a), the corresponding dimethoxy isomer …
Number of citations: 92 pubs.acs.org
S Okugawa, H Masu, K Yamaguchi… - The Journal of Organic …, 2005 - ACS Publications
The reaction of δ-silyl-γ,δ-epoxypentanenitrile derivatives 9−12 with a base and an alkylating agent affords (Z)-δ-siloxy-γ,δ-unsaturated pentanenitrile derivatives via a tandem process …
Number of citations: 19 pubs.acs.org
A Kowalkowska, D Suchołbiak, A Jończyk - 2005 - Wiley Online Library
Reaction of the quaternary ammonium salts 2a–i with electrophilic alkenes 3, active alkylating agents 7 or aromatic aldehydes 11, carried out in basic two‐phase systems A–D, afforded …
S Kagabu, C Ando, J Ando - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
… Preparation of 2,2-DiJEuoro- 1 -phenylcyclopropanecarbonitrile 14.-To a suspension of sodium amide (880 mg, 0.024 mol) in diethyl ether (30 cm3) was added dropwise a solution of …
Number of citations: 22 pubs.rsc.org

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